molecular formula C27H28O4 B110811 Tri-O-benzyl-D-glucal CAS No. 55628-54-1

Tri-O-benzyl-D-glucal

Cat. No.: B110811
CAS No.: 55628-54-1
M. Wt: 416.5 g/mol
InChI Key: MXYLLYBWXIUMIT-PFBJBMPXSA-N
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Description

Tri-O-benzyl-D-glucal (TOBG) is a synthetic polysaccharide derived from glucose. It is a three-dimensional polysaccharide that is highly soluble in water and is used in various scientific research applications.

Scientific Research Applications

Oxidation and Rearrangement

  • Tri-O-benzyl-D-glucal undergoes a Ferrier rearrangement when treated with a mixture of hydrogen peroxide and molybdenum trioxide, leading to the formation of 2,3-unsaturated anomeric hydroperoxides. This process is used for the enantioselective epoxidation of prochiral allylic alcohols and oxidation of sulfides (Mostowicz et al., 1998).

Synthesis of Sugar Derivatives

  • This compound serves as a synthesis intermediate for various addition reactions. It can be obtained through direct benzylation of glucal derivatives or from acetobromoglucose. Its physical and spectral characteristics are well-documented, making it valuable in chemical syntheses (Boullanger et al., 1975).

Hydroformylation and Polymerization

  • The hydroformylation of this compound with rhodium catalytic systems leads to 2-formyl derivatives. This reaction is significant for understanding regio- and stereoselectivity in organic synthesis (Fernández et al., 1998).
  • Radical copolymerization of this compound with maleic anhydride yields vinyl copolymers containing sugar residues, demonstrating its potential in polymer chemistry (Koyama et al., 1987).

Epoxidation and Allylic Substitutions

  • Epoxidation of this compound with dimethyldioxirane results in the formation of 1,2-anhydrosugars, showing its utility in organic synthesis (Cheshev et al., 2006).
  • Sodium azide reactions with this compound under boron trifluoride catalysis yield mixtures of 3-azido-glycals, useful in studying reaction mechanisms (Guthrie & Irvine, 1980).

Synthesis of Analogues and Derivatives

  • This compound is used in the synthesis of showdomycin analogues through oxidative ring contraction, illustrating its role in creating complex organic molecules (Kaye et al., 1988).
  • The synthesis of aryl β-glucosides from this compound is a notable application in producing compounds that simulate domains of antibiotics like vancomycin (Dushin & Danishefsky, 1992).

Safety and Hazards

When handling Tri-O-benzyl-D-glucal, it is recommended to wear personal protective equipment/face protection. Ensure adequate ventilation and avoid contact with skin, eyes, or clothing. Also, avoid ingestion and inhalation .

Mechanism of Action

Target of Action

Tri-O-benzyl-D-glucal, also known as 3,4,6-Tri-O-benzyl-D-glucal, is primarily used as a chiral intermediate . It is a benzyl protected, 2,3 unsaturated glucal . The compound’s primary targets are the biochemical reactions that require a chiral intermediate, particularly in the synthesis of oligosaccharides .

Mode of Action

The mode of action of this compound is based on its chemical structure. The compound has a C2-C3 double bond in the pyranose ring . This double bond can be modified via a variety of reactions, including hydrogenation, oxidation, and hydroxylation . These reactions allow the compound to interact with its targets and induce changes in the biochemical processes.

Biochemical Pathways

This compound is involved in the synthesis of oligosaccharides . Oligosaccharides are carbohydrates that consist of a small number of monosaccharides (or sugars) linked together. They play crucial roles in various biological processes, including cell-cell recognition and interaction, immune response, and infection mechanisms. The compound serves as a building block in both solid-phase and solution-phase synthesis of these oligosaccharides .

Result of Action

The primary result of this compound’s action is the production of oligosaccharides . As a chiral intermediate, it contributes to the structural complexity of the resulting oligosaccharides . These oligosaccharides can then participate in various biological processes, depending on their specific structures.

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the compound is hygroscopic and should be stored in a dry and well-ventilated place . It is also insoluble in water but easily soluble in CHCl3 . These properties can affect the compound’s stability, efficacy, and the types of reactions it can participate in.

Properties

IUPAC Name

(2R,3S,4R)-3,4-bis(phenylmethoxy)-2-(phenylmethoxymethyl)-3,4-dihydro-2H-pyran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28O4/c1-4-10-22(11-5-1)18-28-21-26-27(31-20-24-14-8-3-9-15-24)25(16-17-29-26)30-19-23-12-6-2-7-13-23/h1-17,25-27H,18-21H2/t25-,26-,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXYLLYBWXIUMIT-PFBJBMPXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC2C(C(C=CO2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H](C=CO2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70471566
Record name Tri-O-benzyl-D-glucal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70471566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55628-54-1
Record name Tri-O-benzyl-D-glucal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70471566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 3,4,6-Tri-O-benzyl-D-glucal?

A1: 3,4,6-Tri-O-benzyl-D-glucal has the molecular formula C27H28O4 and a molecular weight of 416.51 g/mol. []

Q2: What is the significance of the twist-boat conformation of the glucal moiety in 3,4,6-Tri-O-benzyl-D-glucal?

A2: The twist-boat conformation of the glucal moiety, as revealed by X-ray crystallography, plays a crucial role in its reactivity. This conformation influences the stereoselectivity of reactions involving the double bond, particularly in electrophilic additions and glycosylation reactions. []

Q3: How can NMR spectroscopy be used to characterize 3,4,6-Tri-O-benzyl-D-glucal?

A3: NMR spectroscopy, especially 1H and 13C NMR, provides valuable information about the structure of 3,4,6-Tri-O-benzyl-D-glucal. The chemical shifts and coupling constants of the protons and carbons in the molecule can be used to determine its structure and conformation. Lanthanide shift reagents can further enhance NMR analysis by inducing predictable changes in chemical shifts, aiding in signal assignment and structural elucidation. []

Q4: What is the Ferrier rearrangement and how is 3,4,6-Tri-O-benzyl-D-glucal utilized in this reaction?

A4: The Ferrier rearrangement is a useful reaction in carbohydrate chemistry that involves the rearrangement of glycals (like 3,4,6-Tri-O-benzyl-D-glucal) to 2,3-unsaturated glycosides. Various catalysts, including Lewis acids like FeCl3/C [], H2SO4-SiO2 [, ], and BiCl3 [], can be employed to facilitate this transformation. This reaction is particularly useful for synthesizing complex oligosaccharides and glycoconjugates.

Q5: Can you elaborate on the use of triphenylphosphane hydrobromide with 3,4,6-Tri-O-benzyl-D-glucal for C-N bond formation?

A5: Triphenylphosphane hydrobromide acts as a catalyst, activating 3,4,6-Tri-O-benzyl-D-glucal for nucleophilic attack. This method facilitates direct C-N bond formation with various N-nucleophiles, leading to the synthesis of 2-deoxy-N-glycosides with high α-stereoselectivity. This approach expands the synthetic utility of 3,4,6-Tri-O-benzyl-D-glucal for creating diverse glycoconjugates. []

Q6: How can 3,4,6-Tri-O-benzyl-D-glucal be utilized for the synthesis of 2-deoxy-S-glycosides?

A6: 3,4,6-Tri-O-benzyl-D-glucal reacts with various thiols in the presence of triphenylphosphane hydrobromide, resulting in the formation of 2-deoxy-S-glycosides. The reaction typically exhibits high α-stereoselectivity, especially with sterically demanding thiols. []

Q7: What are some examples of complex molecules synthesized using 3,4,6-Tri-O-benzyl-D-glucal as a starting material?

A7: Researchers have successfully employed 3,4,6-Tri-O-benzyl-D-glucal in the synthesis of various complex molecules, showcasing its versatility. Some notable examples include:

  • Aminocyclitols, (-)-Conduramine F-4, and Polyhydroxyaminoazepanes: A 'diversity-oriented' approach starting from 3,4,6-Tri-O-benzyl-D-glucal provided access to these bioactive compounds. Key transformations included a selective deprotection strategy, LiAlH4-mediated reduction, and McMurry coupling. []
  • Sphinganine and Safingol: Chiron approaches utilizing 3,4,6-Tri-O-benzyl-D-glucal enabled the stereoselective synthesis of these important sphingoid bases. Key steps involved Mitsunobu reactions and olefin cross-metathesis. []
  • Steviamine Analogues: Two new stereoisomers of steviamine were synthesized from 3,4,6-Tri-O-benzyl-D-glucal. The synthesis featured a modified Julia olefination as a key step and led to the discovery of a selective α-galactosidase inhibitor. []

Q8: What are some of the challenges associated with using 3,4,6-Tri-O-benzyl-D-glucal in synthesis?

A8: While 3,4,6-Tri-O-benzyl-D-glucal offers a versatile platform for carbohydrate synthesis, some challenges exist.

    Q9: How does the stereochemistry at C-4 of 3,4,6-Tri-O-benzyl-D-glucal affect its reactivity?

    A9: The stereochemistry at C-4 significantly influences the stereochemical outcome of reactions involving 3,4,6-Tri-O-benzyl-D-glucal. For instance, in bromination reactions, the presence or absence of substituents at C-4 and C-5 dictates whether the reaction proceeds through an open bromo oxocarbenium ion or a bridged intermediate, resulting in different diastereomeric ratios of the product dibromides. []

    Q10: What is the role of substituents in the stereoselective reactions of 3,4,6-Tri-O-benzyl-D-glucal?

    A10: Substituents on the 3,4,6-Tri-O-benzyl-D-glucal ring system can significantly influence the stereochemical outcome of reactions. The steric and electronic properties of these substituents can direct the approach of reagents, leading to the preferential formation of one diastereomer over others. []

    Q11: What is the mechanism of iodination of 3,4,6-Tri-O-benzyl-D-glucal?

    A11: Iodination of 3,4,6-Tri-O-benzyl-D-glucal with IN3 in acetonitrile proceeds through a bridged iodonium ion intermediate. This intermediate is attacked by the azide nucleophile from the opposite face, resulting in the formation of trans-α-iodoazides as the major product. The reaction exhibits high diastereoselectivity, regardless of the presence or absence of substituents on the ring. []

    Q12: Has computational chemistry been applied to study 3,4,6-Tri-O-benzyl-D-glucal and its derivatives?

    A12: While the provided research snippets do not explicitly detail computational studies on 3,4,6-Tri-O-benzyl-D-glucal, computational tools like density functional theory (DFT) calculations and molecular dynamics simulations can be valuable for:

      Q13: What insights into Structure-Activity Relationships (SAR) can be derived from modifications to 3,4,6-Tri-O-benzyl-D-glucal?

      A13: Modifying the 3,4,6-Tri-O-benzyl-D-glucal structure can provide valuable SAR insights, particularly for applications like glycosidase inhibition. For example:

      • Steviamine Analogues: The synthesis and testing of two new steviamine stereoisomers, starting from 3,4,6-Tri-O-benzyl-D-glucal, revealed that the 2,3-di-epi-(-)-steviamine isomer selectively inhibits α-galactosidase. []
      • Amino-Modified Iminocyclitols: Exploring various alkylamino substituents on iminocyclitols derived from 3,4,6-Tri-O-benzyl-D-glucal could help identify potent and selective α-galactosidase inhibitors. []

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